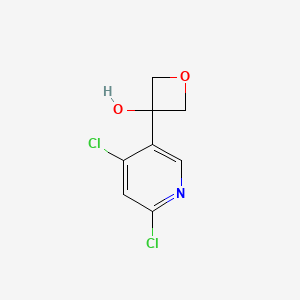

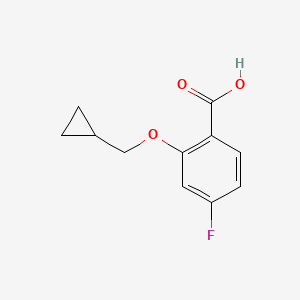

![molecular formula C9H8BrF3N2OS B1459473 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea CAS No. 1988424-15-2](/img/structure/B1459473.png)

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea

概要

説明

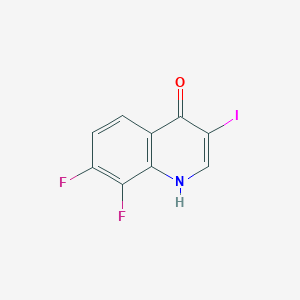

The compound is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The bromo and trifluoromethoxy groups attached to the phenyl ring suggest that this compound could have interesting reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiourea core, with a phenyl ring substituted with bromo and trifluoromethoxy groups . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can undergo oxidation . The presence of the bromo and trifluoromethoxy groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用

Antipathogenic and Antimicrobial Activities

Research has shown that derivatives of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea exhibit significant antipathogenic activity, especially against bacterial strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives have been synthesized, characterized, and tested for their interaction with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, new acylthiourea derivatives have been found active against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial activity. The activity level is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen (Limban et al., 2011).

Materials Science and Nanotechnology

In materials science, derivatives of this compound have been utilized in the synthesis of nanoparticles with bright fluorescence emission. These nanoparticles, synthesized through Suzuki-Miyaura chain growth polymerization and end-capping with red-emitting dyes, have shown high quantum yields and emission tunability. This application is crucial for developing materials with potential uses in bioimaging and optoelectronics (Fischer et al., 2013). Moreover, the compound's involvement in the synthesis of organic/inorganic semiconductor hybrid particles highlights its role in creating new functional materials for advanced technological applications (de Roo et al., 2014).

Organic Synthesis and Catalysis

In the field of organic synthesis, research has demonstrated the utility of related compounds in facilitating asymmetric catalytic reactions, such as the silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. This reaction represents a novel approach to introducing trifluoromethoxy groups into organic molecules, expanding the toolkit for synthesizing fluorinated compounds with enhanced lipophilicity and electron-withdrawing properties, beneficial for pharmaceutical and agrochemical development (Guo et al., 2017).

Larvicidal Activity

A study on 1,3,4-oxadiazole analogues, including derivatives with the bromo and trifluoromethoxy groups, has shown promising larvicidal activity against Culex quinquefasciatus mosquitoes. This suggests potential applications in developing new agents for mosquito control, which is crucial for combating mosquito-borne diseases (Santhanalakshmi et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3N2OS/c1-14-8(17)15-6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAGPCHLNGTVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

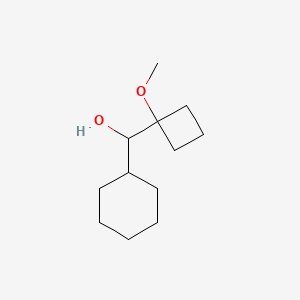

![(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B1459393.png)

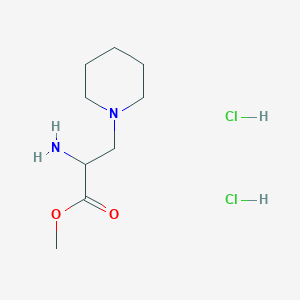

![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)